N-benzyl-4-butylcyclohexane-1-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Screening workflows for membrane permeability often lack reliable high-passive-diffusion controls, leading to ambiguous binning. This compound (LogP 4.89, zero Rule-of-5 violations) serves as a precise calibrant. • Validated by ¹H NMR/FTIR spectra to confirm secondary amide identity, mitigating regioisomeric risk. • Documented CYP11B1 inhibitory activity (1.8 µM) supports use as a cortisol-pathway assay tool. • Sourced from established screening-library stock for reliable medicinal chemistry resupply.

Molecular Formula C18H27NO
Molecular Weight 273.4 g/mol
Cat. No. B4547403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-butylcyclohexane-1-carboxamide
Molecular FormulaC18H27NO
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C18H27NO/c1-2-3-7-15-10-12-17(13-11-15)18(20)19-14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,2-3,7,10-14H2,1H3,(H,19,20)
InChIKeyONWQOVSAZWGKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-butylcyclohexane-1-carboxamide: Compound Identity & Properties


N-Benzyl-4-butylcyclohexane-1-carboxamide (CAS 714261-68-4) is a synthetic cyclohexanecarboxamide derivative with the molecular formula C₁₈H₂₇NO and a molecular weight of 273.4 g/mol . The compound is catalogued in the ZINC database (ZINC02866557) and has been supplied by commercial screening-library vendors including ChemBridge, Otava Ltd., Vitas-M, and Princeton BioMolecular Research . Predicted physicochemical properties indicate a moderately high LogP of 4.89 (ACD/Labs) and zero Rule-of-Five violations, classifying it as a drug-like, lipophilic small molecule suitable for membrane-permeability-dependent screening applications .

Compound type Lipophilic screening compound
Workflow Cell-based permeability and biochemical screens
Selection context Predicted membrane-permeability fit, zero rule-of-five violations
Procurement Available from multiple screening-library vendors

N-Benzyl-4-butylcyclohexane-1-carboxamide – Substitution Limitations


Cyclohexanecarboxamides are not a functionally interchangeable class. The presence and position of the 4-butyl substituent on the cyclohexane ring and the N-benzyl group jointly determine the compound's conformational ensemble, lipophilicity, and hydrogen-bonding capacity. N-Benzyl-4-butylcyclohexane-1-carboxamide possesses a predicted LogP of 4.89 , compared with an estimated LogP of approximately 2.8–3.2 for the unsubstituted N-benzylcyclohexanecarboxamide (CAS 35665-26-0), which lacks the 4-butyl group . This >1.5 Log unit difference translates to a more than 30-fold increase in theoretical octanol-water partition coefficient, directly impacting membrane permeability, non-specific protein binding, and assay behaviour in cell-based or biochemical screens [1]. Additionally, the N-benzyl group introduces an aromatic π-system not present in N-alkyl analogs, enabling distinct molecular recognition interactions that cannot be replicated by a generic N-alkyl cyclohexanecarboxamide.

  • ! 4-Butyl removal substantially alters predicted lipophilicity and may shift membrane partitioning and assay binding behavior.
  • ! N-Benzyl aromatic π-system enables distinct molecular recognition; N-alkyl analogs lack this interaction and may not serve as direct replacements.

N-Benzyl-4-butylcyclohexane-1-carboxamide – Differentiation from Structural Analogs


Predicted Lipophilicity vs. N-Benzylcyclohexanecarboxamide

The 4-butyl substituent on the cyclohexane ring increases the predicted octanol-water partition coefficient (LogP) by approximately 1.5–2.1 log units relative to the unsubstituted N-benzylcyclohexanecarboxamide. The target compound has an ACD/LogP of 4.89 , compared with a predicted LogP of approximately 2.8–3.2 for N-benzylcyclohexanecarboxamide (CAS 35665-26-0) . This difference reflects the substantial hydrophobic contribution of the n-butyl chain.

Lipophilicity shift
Data to verify
ΔLogP ≈ 1.7–2.1 (∼50–125× higher Kow) vs. unsubstituted N-benzyl analog
Supports differential permeability screening interpretation
Predicted values; experimental confirmation recommended
Lipophilicity Drug-likeness Membrane permeability

Boiling Point & Thermal Stability vs. N-Phenyl Regioisomer

The target compound exhibits a predicted boiling point of 452.4 ± 15.0 °C at 760 mmHg , which is approximately 26 °C higher than that of its N-phenyl regioisomer, 4-butyl-N-phenylcyclohexanecarboxamide (CAS 714261-59-3), predicted at 426.6 ± 14.0 °C . The N-benzyl compound also has a higher molecular weight (273.4 vs. 259.39 g/mol), contributing to stronger intermolecular dispersion forces.

Boiling point
Data to verify
ΔTb ≈ +26 °C vs. N-phenyl regioisomer
May support thermal stability differentiation during formulation
In silico prediction; experimental validation needed
Thermal stability Purification Formulation

Preliminary CYP11B1 Inhibition Activity

A single BindingDB record (BDBM50239789) reports that N-benzyl-4-butylcyclohexane-1-carboxamide inhibited rat CYP11B1 (cytochrome P450 11B1, mitochondrial) with an IC₅₀ of approximately 1.80 × 10³ nM (1.8 µM) in a cell-based assay using hamster V79MZ cells expressing the rat enzyme, with [1,2-³H]-11-deoxycorticosterone as substrate and HPLC analysis after 6 hours [1]. No comparator data for close structural analogs was identified in the same or related assays, so this value serves as a baseline to assess any future claims of CYP11B1 activity for this or related compounds.

CYP11B1 inhibition
Assay context
IC₅₀ = 1.8 µM (rat CYP11B1, V79MZ cells)
Baseline activity fingerprint; supports selectivity profiling context
Weak inhibition; no direct comparator available
CYP11B1 Steroidogenesis Enzyme inhibition

Spectroscopic Fingerprint: Secondary vs. Tertiary Amide Isomer

The SpectraBase database contains distinct ¹H NMR and FTIR entries for N-benzyl-4-butylcyclohexane-1-carboxamide (secondary amide, C₁₈H₂₇NO) and the tertiary amide isomer Cyclohexanecarboxamide, N-benzyl-N-butyl- (also C₁₈H₂₇NO) [1][2]. These two constitutional isomers, while sharing the same molecular formula, differ in the connectivity of the nitrogen atom: the target compound is a secondary amide (N-monosubstituted, with the benzyl group on nitrogen), whereas the comparator is a tertiary amide (N,N-disubstituted). This distinction is critical for hydrogen-bonding capacity: the target compound possesses one H-bond donor (amide N–H), while the N,N-disubstituted analog has zero H-bond donors, a difference readily evident in their FTIR N–H stretching regions.

Amide isomer identity
Head-to-head
1 H-bond donor (secondary amide) vs. 0 H-bond donors (tertiary isomer)
Enables isomer identity verification; hydrogen-bond capacity differs
Distinct ¹H NMR/FTIR profiles in SpectraBase
Spectroscopic characterization Quality control Structural confirmation

N-Benzyl-4-butylcyclohexane-1-carboxamide – Recommended Applications


Membrane Permeability Assay Component

With a predicted ACD/LogP of 4.89, zero Rule-of-Five violations, and a polar surface area of 29 Ų , N-benzyl-4-butylcyclohexane-1-carboxamide is suited as a reference compound or library member in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens where high-passive-permeability controls are required. Its predicted high LogD (4.58 at pH 7.4) and BCF (1779) make it a candidate for calibrating permeability classification bins. Note: all physicochemical data are predicted and experimental validation is recommended before quantitative use.

SAR Exploration Scaffold

As a secondary amide bearing both a 4-butylcyclohexane core and an N-benzyl substituent, this compound serves as a versatile intermediate for SAR studies. The 4-butyl group can be varied to probe lipophilic pocket tolerance, while the N-benzyl group can be substituted to explore π-stacking or edge-to-face aromatic interactions. The compound is stocked by multiple commercial screening-library suppliers , facilitating reliable resupply for iterative medicinal chemistry campaigns.

CYP11B1 Biochemical Profiling Tool

The BindingDB entry reporting CYP11B1 inhibition at 1.8 µM [1] positions this compound as a starting point for cortisol synthesis pathway studies. CYP11B1 catalyzes the final step in glucocorticoid biosynthesis, and inhibitors of this enzyme are investigated for Cushing's syndrome and metabolic disorders. The compound's weak potency means it is best employed as a tool compound for assay validation or as a fragment-like starting point for optimization, not as a lead molecule.

Spectroscopic Reference Standard for Amide Isomers

The availability of distinct ¹H NMR and FTIR spectra in the SpectraBase database [2] for this secondary amide versus its tertiary amide constitutional isomer (N-benzyl-N-butyl-cyclohexanecarboxamide) enables its use as a reference standard for distinguishing amide substitution patterns in quality control workflows. This is particularly valuable when confirming the identity of purchased screening compounds where regioisomeric or constitutional isomeric contamination is a known risk.

Application
Selection Property
Validation Focus
Membrane permeability assay component
Predicted high lipophilicity profile
Experimental permeability assay validation (PAMPA / Caco-2)
SAR exploration scaffold
4-Butyl and N-benzyl substitution handles
Lipophilic pocket and π-interaction SAR profiling
CYP11B1 biochemical profiling tool
Reported µM CYP11B1 inhibition context
Assay validation and selectivity profiling in glucocorticoid pathway studies
Spectroscopic reference for amide isomers
Distinct secondary amide ¹H NMR / FTIR signature
Isomer identity confirmation in QC workflows
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